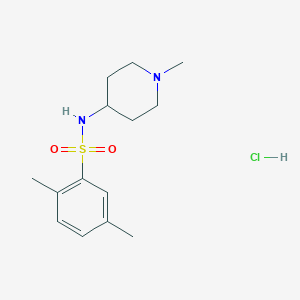![molecular formula C12H18Cl2N2O B7452190 4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)
4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride, commonly known as CDPB, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
CDPB acts as a selective agonist for the D3 dopamine receptor, which is primarily found in the mesolimbic pathway of the brain. Activation of this receptor subtype has been shown to have a variety of effects, including modulation of reward pathways and regulation of mood and behavior.
Biochemical and Physiological Effects:
CDPB has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine release and receptor signaling. Additionally, CDPB has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CDPB in laboratory experiments is its selectivity for the D3 dopamine receptor, which allows for more precise manipulation of this receptor subtype. However, CDPB also has limitations, including its relatively short half-life and potential for off-target effects.
Direcciones Futuras
There are several future directions for research on CDPB, including further investigation into its potential use in treating addiction and other psychiatric disorders. Additionally, research could focus on developing more potent and selective D3 dopamine receptor agonists based on the structure of CDPB. Finally, studies could investigate the potential use of CDPB in combination with other compounds for enhanced therapeutic effects.
Métodos De Síntesis
CDPB can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The resulting product can then be purified using standard techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
CDPB has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of dopamine receptors in the brain. CDPB has been shown to selectively activate the D3 dopamine receptor, making it a useful tool for studying the function of this receptor subtype. Additionally, CDPB has been studied for its potential use in treating addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10;/h4-7H,3,8-9H2,1-2H3,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHNMVHRGWBOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)
![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)





![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)

![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)

